Hamaudol

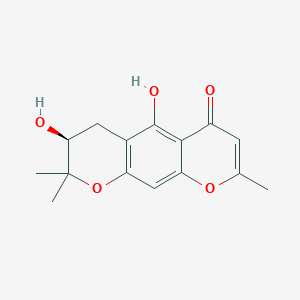

Description

This compound has been reported in Angelica japonica, Peucedanum japonicum, and other organisms with data available.

intermediate in the synthesis of furanochromones

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3,5-dihydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-7-4-9(16)13-11(19-7)6-10-8(14(13)18)5-12(17)15(2,3)20-10/h4,6,12,17-18H,5H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTLUFSYIRHICX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223719 | |

| Record name | Hamaudol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735-46-6 | |

| Record name | Hamaudol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hamaudol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000735466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hamaudol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual-Faceted Interaction of Tramadol with Mu-Opioid Receptors: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions between the atypical analgesic tramadol, its primary active metabolite O-desmethyltramadol (M1), and the mu-opioid receptor (MOR). Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visually represents the underlying signaling pathways to elucidate the nuanced mechanism of action at the core of tramadol's pharmacology.

Executive Summary

Tramadol's analgesic effect is a composite of both opioid and non-opioid mechanisms. While tramadol itself exhibits a low affinity for the mu-opioid receptor, its clinical efficacy as an opioid is primarily mediated by its hepatic metabolite, O-desmethyltramadol (M1). This metabolite demonstrates a significantly higher binding affinity and functional potency at the MOR, acting as a more traditional opioid agonist. This guide will dissect these interactions through quantitative data, detailed experimental protocols, and visual pathway and workflow representations.

Quantitative Analysis of Receptor Binding and Function

The affinity and functional potency of tramadol and its metabolites at the human mu-opioid receptor have been characterized through various in vitro assays. The data consistently demonstrates the superior binding and activation properties of the M1 metabolite compared to the parent compound.

Table 1: Mu-Opioid Receptor Binding Affinities (Ki)

| Compound | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |

| (+/-)-Tramadol | 2400 | [3H]Naloxone | CHO (hMOR) | [1] |

| (+/-)-Tramadol | 12486 | [3H]-Diprenorphine | HEK293 (hMOR) | [2] |

| (+)-M1 (O-desmethyltramadol) | 3.4 | [3H]Naloxone | CHO (hMOR) | [1] |

| (+)-M1 (O-desmethyltramadol) | 3.359 | [3H]-Diprenorphine | HEK293 (hMOR) | [2] |

| (-)-M1 (O-desmethyltramadol) | 240 | [3H]Naloxone | CHO (hMOR) | [1] |

| (-)-M1 (O-desmethyltramadol) | 674.3 | [3H]-Diprenorphine | HEK293 (hMOR) | [2] |

| (+/-)-M5 | 100 | [3H]Naloxone | CHO (hMOR) | [1] |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50) and Efficacy (Emax) at the Mu-Opioid Receptor

| Compound | Assay | EC50 (nM) | Emax (% of DAMGO) | Cell Line | Reference |

| (+)-M1 | [35S]GTPγS | 860 | 52% (relative to Morphine) | CHO (hMOR) | [3] |

| (+)-M1 | cAMP Inhibition | ~100 | Not specified | CHO-K1 (hMOR) | [3] |

| Tramadol | [35S]GTPγS | >10,000 | No stimulatory effect | CHO (hMOR) | [1] |

| Morphine | [35S]GTPγS | 118 | 52% | CHO (hMOR) | [3] |

EC50 represents the concentration of the compound that produces 50% of its maximal effect. Emax represents the maximum effect produced by the compound.

Core Signaling Pathway of Mu-Opioid Receptor Activation

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like the M1 metabolite of tramadol, initiates a cascade of intracellular events. The canonical pathway involves the coupling to inhibitory G-proteins (Gαi/o).

Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can also modulate other downstream effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels, which collectively contribute to the hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately leading to analgesia.

Figure 1: Canonical signaling pathway of the mu-opioid receptor activated by O-desmethyltramadol (M1).

Detailed Experimental Protocols

The characterization of tramadol and its metabolites at the mu-opioid receptor relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell Membranes: Prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor (hMOR).

-

Radioligand: [3H]Naloxone or [3H]-DAMGO.

-

Test Compounds: Tramadol, O-desmethyltramadol (M1), and other metabolites.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Naloxone (10 µM).

-

Equipment: 96-well microplates, glass fiber filters, scintillation counter, filtration manifold.

Procedure:

-

Plate Setup: To each well of a 96-well plate, add assay buffer (for total binding), non-specific binding control, or dilutions of the test compound.

-

Add Radioligand: Add the radioligand at a final concentration of approximately 1-2 nM.

-

Add Membranes: Add the hMOR membrane preparation (5-20 µg of protein per well).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a competitive radioligand binding assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit is quantified as a measure of receptor activation.

Materials:

-

Cell Membranes: hMOR-expressing CHO or HEK293 cell membranes.

-

Radioligand: [35S]GTPγS.

-

Test Compounds: Tramadol, M1, and a reference full agonist (e.g., DAMGO).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.

-

Other Reagents: GDP, unlabeled GTPγS (for non-specific binding).

-

Equipment: 96-well filter plates, scintillation counter, filtration manifold.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer or unlabeled GTPγS (for non-specific binding).

-

Add Test Compounds: Add serial dilutions of the test compounds or a reference agonist.

-

Add Membranes and GDP: Add the membrane suspension and GDP (final concentration 10-100 µM).

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate Reaction: Add [35S]GTPγS (final concentration 0.05-0.1 nM) to start the reaction.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters.

-

Scintillation Counting: Quantify the bound radioactivity.

-

Data Analysis: Plot the specific binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.

Figure 3: Workflow for a [35S]GTPγS binding assay.

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of a mu-opioid receptor agonist to inhibit the production of cAMP.

Materials:

-

Cells: Whole CHO or HEK293 cells expressing hMOR.

-

Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Test Compounds: Tramadol, M1, and a reference agonist.

-

Assay Buffer: Appropriate cell culture medium or buffer.

-

cAMP Detection Kit: A commercially available kit (e.g., TR-FRET, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Seed the hMOR-expressing cells in a 96-well or 384-well plate and grow to confluence.

-

Pre-treatment: Pre-treat the cells with the test compounds at various concentrations.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a chosen detection method as per the manufacturer's protocol.

-

Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the IC50 value.

Figure 4: Workflow for a forskolin-stimulated cAMP accumulation assay.

Conclusion

The data and methodologies presented in this technical guide underscore the critical role of metabolism in the opioid-mediated analgesic effects of tramadol. Tramadol itself is a weak agonist at the mu-opioid receptor. However, its O-demethylated metabolite, M1, is a potent agonist, with a binding affinity and functional efficacy that are orders of magnitude greater than the parent compound.[1][2][4] Understanding this metabolic activation is paramount for the rational design of future analgesics and for interpreting the clinical variability observed with tramadol administration. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of opioid receptor pharmacology.

References

- 1. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tramadol - Wikipedia [en.wikipedia.org]

What is the chemical synthesis process of Tramadol hydrochloride?

Tramadol hydrochloride, a centrally acting analgesic, is synthesized through a multi-step process that primarily involves a key Grignard or organolithium reaction. This technical guide provides an in-depth overview of the common synthesis routes, detailed experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

Core Synthesis Strategy

The most prevalent synthetic pathway to Tramadol hydrochloride commences with the preparation of a Mannich base, followed by a Grignard or organolithium reaction to introduce the substituted phenyl group, and concludes with the separation of the desired diastereomer and salt formation. The key steps are outlined below:

-

Mannich Reaction: The synthesis typically begins with the reaction of cyclohexanone, formaldehyde, and dimethylamine hydrochloride to form 2-(dimethylaminomethyl)cyclohexanone hydrochloride. This intermediate is often neutralized to its free base form before proceeding to the next step.[1][2][3]

-

Carbon-Carbon Bond Formation: The crucial carbon-carbon bond is formed by reacting the Mannich base with either a Grignard reagent, such as 3-methoxyphenylmagnesium bromide or chloride, or an organolithium reagent derived from 3-bromoanisole.[1][2][4][5] This reaction yields a mixture of the (±)-cis and (±)-trans diastereomers of Tramadol.

-

Isomer Separation: A critical step in the synthesis is the separation of the pharmacologically active (±)-trans-isomer (Tramadol) from the (±)-cis-isomer. This is commonly achieved through fractional crystallization of the hydrochloride salts.[4][5]

-

Hydrochloride Salt Formation: The purified Tramadol base is converted to its hydrochloride salt by treatment with hydrochloric acid.[1][6]

Experimental Protocols and Data

Route 1: Grignard Reaction

This route is a widely employed industrial method for the synthesis of Tramadol.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a reaction vessel, magnesium turnings are activated, and a solution of 3-bromoanisole in an ethereal solvent, such as tetrahydrofuran (THF), is added to initiate the formation of 3-methoxyphenylmagnesium bromide.[7]

-

Grignard Reaction: A solution of 2-(dimethylaminomethyl)cyclohexanone in THF is then added dropwise to the prepared Grignard reagent at a controlled temperature.[1] The reaction mixture is stirred until completion.

-

Work-up and Isomer Separation: The reaction is quenched with an aqueous solution, and the organic layer is separated. The crude product, a mixture of cis and trans Tramadol isomers, is obtained after solvent removal. This mixture is then dissolved in a suitable solvent and treated with hydrogen chloride to precipitate the hydrochloride salts. The desired trans-isomer is selectively isolated through recrystallization.[4][5]

Quantitative Data for Grignard Reaction Route

| Parameter | Value | Reference |

| Overall Yield | 55% | [6] |

| (±)-trans : (±)-cis Isomer Ratio (in 1,4-dioxane/THF) | 85 : 15 | [6] |

| (±)-trans : (±)-cis Isomer Ratio (in petrol ether/THF) | 86 : 14 | [6] |

| Purity of final product (after recrystallization) | >99% | [8] |

Route 2: Organolithium Reaction

An alternative to the Grignard route involves the use of an organolithium reagent.

Experimental Protocol:

-

Preparation of the Organolithium Reagent: A solution of 3-bromoanisole in a dry, aprotic solvent like anhydrous THF is cooled to a low temperature (e.g., -78°C) under an inert atmosphere. A solution of n-butyllithium (n-BuLi) is then added dropwise to form the 3-methoxyphenyllithium reagent.[1]

-

Organolithium Reaction: A solution of 2-(dimethylaminomethyl)cyclohexanone in dry THF is added to the organolithium reagent at -78°C. The reaction mixture is stirred for a specified period.[1]

-

Work-up and Salt Formation: The reaction is quenched, and the product is extracted. The resulting oily residue is dissolved in a solvent and treated with ethereal hydrogen chloride to precipitate Tramadol hydrochloride.[1]

Quantitative Data for Organolithium Reaction Route

| Parameter | Value | Reference |

| Yield of Tramadol hydrochloride | 78.6% | [1] |

| Melting Point | 168-175°C | [1] |

Synthesis Workflow Diagrams

Caption: Overall synthesis workflow for Tramadol hydrochloride.

Signaling Pathways and Logical Relationships

The choice between the Grignard and Organolithium routes can be influenced by factors such as reagent availability, cost, and desired stereoselectivity. The following diagram illustrates the logical relationship in the initial stages of the synthesis.

References

- 1. redalyc.org [redalyc.org]

- 2. researchgate.net [researchgate.net]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. EP1346978A1 - Process for preparing tramadol hydrochloride and/or tramadol monohydrate - Google Patents [patents.google.com]

- 5. An Improved Process For The Preparation Of Tramadol [quickcompany.in]

- 6. nioch.nsc.ru [nioch.nsc.ru]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. CN101265201B - A kind of synthetic method of tramadol hydrochloride - Google Patents [patents.google.com]

The Biological Activity of Tramadol and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tramadol, a centrally acting analgesic, presents a complex pharmacological profile, deriving its therapeutic effects from a dual mechanism of action involving both opioid and monoaminergic systems. The parent compound and its primary active metabolite, O-desmethyltramadol (M1), contribute synergistically to its overall analgesic efficacy. This technical guide provides a comprehensive examination of the biological activity of tramadol and its metabolites. It includes a detailed analysis of their metabolic pathways, receptor binding affinities, and the intricate signaling cascades they modulate. Quantitative data are systematically presented in tabular format for comparative analysis. Furthermore, this guide outlines detailed methodologies for key experimental assays and employs Graphviz diagrams to visually represent complex signaling and metabolic pathways, offering a clear and thorough resource for professionals in pharmacology and drug development.

Introduction

Tramadol is a synthetic analgesic used for the management of moderate to moderately severe pain.[1] Its clinical effectiveness is rooted in a multimodal mechanism of action that distinguishes it from traditional opioid analgesics. The racemic mixture of tramadol itself weakly binds to μ-opioid receptors and, more significantly, inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE).[2][3] However, the primary opioid-mediated effects are attributable to its main metabolite, O-desmethyltramadol (M1), which is a considerably more potent agonist at the μ-opioid receptor.[2][4] This dual action, combining weak opioid agonism with monoamine reuptake inhibition, allows for a synergistic analgesic effect that may also contribute to a more favorable side-effect profile compared to conventional opioids, particularly concerning respiratory depression and constipation.[1] Understanding the distinct and complementary roles of tramadol and its metabolites is crucial for its optimal clinical application and for guiding further research into novel analgesic agents.

Metabolic Pathways of Tramadol

Tramadol is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The two main metabolic pathways are O-demethylation and N-demethylation.

-

O-demethylation , mediated by CYP2D6 , converts tramadol to its principal active metabolite, O-desmethyltramadol (M1) .[1] This metabolite exhibits a significantly higher affinity for the μ-opioid receptor than the parent compound and is largely responsible for tramadol's opioid-like analgesic effects.[4] The activity of CYP2D6 is subject to genetic polymorphism, which can lead to considerable inter-individual variability in the analgesic response to tramadol.[1]

-

N-demethylation , carried out by CYP3A4 and CYP2B6 , results in the formation of N-desmethyltramadol (M2) .[1][5] M2 is generally considered to be pharmacologically inactive, with negligible affinity for opioid receptors.[5][6]

-

Further metabolism of M1 and M2 can occur, including the formation of N,O-didesmethyltramadol (M5) from M2 via CYP2D6, which does have some μ-opioid agonist activity.[5][7] These metabolites are subsequently conjugated with glucuronic acid or sulfate before being excreted by the kidneys.[1]

References

- 1. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tramadol - Wikipedia [en.wikipedia.org]

- 3. Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. N-Desmethyltramadol|For Research [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Desmetramadol - Wikipedia [en.wikipedia.org]

The Pharmacokinetic Profile and Metabolic Fate of Tramadol in Preclinical Research

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Tramadol, a centrally acting analgesic, is extensively studied in preclinical models to elucidate its pharmacokinetic properties and metabolic pathways, providing critical data for its clinical development and application. This guide offers an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of tramadol and its primary active metabolite, O-desmethyltramadol (M1), across various animal models. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are provided to support researchers in designing and interpreting their studies.

Pharmacokinetics of Tramadol and O-desmethyltramadol (M1)

The pharmacokinetic profile of tramadol exhibits considerable variability across different preclinical species. This section summarizes key pharmacokinetic parameters for tramadol and its active metabolite M1 following various routes of administration.

Table 1: Pharmacokinetic Parameters of Tramadol in Preclinical Models

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |

| Mouse (C57Bl/6) | IV | 25 | >100 | - | 2-6 | - | [1] |

| IP | 25 | >100 | - | 2-6 | - | [1] | |

| SQ | 25 | >100 | - | 2-6 | - | [1] | |

| Oral | 25 | >100 | - | 2-6 | 26 | [1] | |

| Rat | Oral | 50 | - | - | - | - | [2] |

| Rabbit | Subcutaneous | - | - | - | - | - | [3] |

| Dog (Beagle) | IV | 4.4 | - | - | 0.80 ± 0.12 | - | [4] |

| Oral | 11 | - | - | 1.71 ± 0.12 | 65 ± 38 | [4] | |

| IV | 4 | - | - | - | - | [5] | |

| IM | 4 | - | - | - | - | [5] | |

| Horse | IV | 5 | 5027 ± 638 | - | 2.55 ± 0.88 | - | [6] |

| Oral | 10 | 238 ± 41.3 | - | 2.14 ± 0.50 | 9.50 ± 1.28 | [6] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; IV: Intravenous; IP: Intraperitoneal; SQ: Subcutaneous.

Table 2: Pharmacokinetic Parameters of O-desmethyltramadol (M1) in Preclinical Models

| Species | Route of Tramadol Admin. | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | Reference |

| Mouse (C57Bl/6) | IV, IP, SQ, Oral | 25 | >40 | - | 2-6 | [1] |

| Dog (Beagle) | IV (Tramadol) | 4.4 | - | - | 1.69 ± 0.45 | [4] |

| Oral (Tramadol) | 11 | - | - | 2.18 ± 0.55 | [4] | |

| IV (M1) | - | - | - | 0.94 ± 0.09 | [4] | |

| Horse | IV (Tramadol) | 5 | 0 | - | - | [6] |

| Oral (Tramadol) | 10 | 86.8 ± 17.8 | - | 1.01 ± 0.15 | [6] |

Metabolism of Tramadol

Tramadol undergoes extensive metabolism in the liver, primarily through two major pathways: O-demethylation and N-demethylation, followed by conjugation reactions.[7][8] The main metabolic pathways are qualitatively similar across humans and various animal species, including mice, hamsters, rats, guinea pigs, rabbits, and dogs.[9]

Phase I Metabolism:

-

O-demethylation: This reaction is catalyzed predominantly by the cytochrome P450 (CYP) enzyme CYP2D6 and leads to the formation of the pharmacologically active metabolite, O-desmethyltramadol (M1).[7][8][10] M1 exhibits a significantly higher affinity for the µ-opioid receptor than the parent compound.[11][12]

-

N-demethylation: Catalyzed by CYP2B6 and CYP3A4, this pathway produces the inactive metabolite N-desmethyltramadol (M2).[7][8][13]

-

Further Demethylation: Subsequent demethylation of M1 and M2 can lead to the formation of other metabolites, including di-N-demethyl-tramadol (M3) and di-N,O-demethyl-tramadol (M5).[9][13]

Phase II Metabolism:

The Phase I metabolites, particularly M1 and M5, undergo conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation) to form more water-soluble compounds that are readily excreted.[7][8][9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic data. The following sections outline typical methodologies employed in preclinical tramadol research.

Animal Models and Housing

-

Species: Common preclinical models include mice (e.g., C57Bl/6), rats (e.g., Wistar), rabbits, and dogs (e.g., Beagle).[1][2][3][4]

-

Housing: Animals should be housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water should be provided ad libitum, with fasting periods (e.g., 12 hours) before oral drug administration to minimize food effects on absorption.[14]

-

Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.[14]

Drug Administration

-

Formulation: Tramadol hydrochloride is typically dissolved in a suitable vehicle, such as sterile saline or water for injection.[1]

-

Routes of Administration:

-

Intravenous (IV): Administered as a bolus injection or infusion, typically into a tail vein (mice, rats) or cephalic/jugular vein (rabbits, dogs).[1][15]

-

Oral (PO): Administered via gavage for precise dosing.[1]

-

Intraperitoneal (IP) and Subcutaneous (SQ): Common parenteral routes in smaller animals.[1]

-

Intramuscular (IM): Used in larger animals like dogs.[5]

-

Blood Sampling

-

Collection Sites: Blood samples are collected from various sites depending on the species, such as the tail vein, saphenous vein, or via cardiac puncture (terminal procedure) in rodents, and from the jugular or cephalic vein in larger animals.[1][14][15]

-

Time Points: A series of blood samples are collected at predetermined time points to adequately characterize the plasma concentration-time profile. Typical time points may include pre-dose (0), and at 5, 15, 30, 45 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[14][15]

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., lithium heparin, EDTA). Plasma is separated by centrifugation and stored frozen (e.g., -80°C) until analysis.[16]

Bioanalytical Method

-

Technique: High-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods for the quantification of tramadol and its metabolites in plasma.[1][11][17]

-

Sample Preparation: Plasma samples typically undergo protein precipitation or liquid-liquid extraction to remove interfering substances before analysis.[18]

-

Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. The lower limit of quantification (LLOQ) should be sufficient to measure the lowest expected plasma concentrations.[6]

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software such as WinNonlin.[3]

-

Model: A non-compartmental approach is commonly used to determine key parameters like Cmax, Tmax, AUC (area under the plasma concentration-time curve), t½, clearance (CL), and volume of distribution (Vd).[1]

Conclusion

The preclinical pharmacokinetic and metabolic profile of tramadol is complex and species-dependent. A thorough understanding of these characteristics is essential for the rational design of further non-clinical and clinical studies. This guide provides a foundational resource for researchers, summarizing key quantitative data, outlining detailed experimental methodologies, and offering visual representations of critical pathways and workflows. By adhering to rigorous and standardized protocols, researchers can generate high-quality data to advance our understanding of tramadol's pharmacology and contribute to the development of safer and more effective pain therapies.

References

- 1. Preliminary pharmacokinetics of tramadol hydrochloride after administration via different routes in male and female B6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of the analgesic drug, tramadol hydrochloride, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Pharmacodynamics Evaluation of Tramadol in Thermoreversible Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Biotransformation of tramadol in man and animal (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Evaluation of tramadol and its main metabolites in horse plasma by high-performance liquid chromatography/fluorescence and liquid chromatography/electrospray ionization tandem mass spectrometry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. madbarn.com [madbarn.com]

- 13. Identification of cytochrome P-450 isoforms responsible for cis-tramadol metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. avmajournals.avma.org [avmajournals.avma.org]

- 15. Pharmacokinetics of intravenous tramadol in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. dovepress.com [dovepress.com]

- 18. mdpi.com [mdpi.com]

The Atypical Opioid: A Technical History of Tramadol's Discovery and Dual-Action Mechanism

Executive Summary: Tramadol, a centrally acting analgesic, represents a significant milestone in pain management. Developed by the German pharmaceutical company Grünenthal GmbH in the 1960s, its journey from laboratory synthesis to global blockbuster was driven by the pursuit of a potent analgesic with a reduced side-effect profile compared to traditional opioids. This technical guide details the discovery and history of Tramadol, focusing on its unique dual mechanism of action. It provides quantitative pharmacological data, detailed experimental protocols that were pivotal in its characterization, and visual diagrams of its metabolic and signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

A Quest for Safer Analgesia: The Genesis of Tramadol

The mid-20th century was an era of intensive pharmaceutical research, with a significant focus on developing effective pain relief. The gold standard, morphine, and other classical opioids, while potent, carried substantial risks of respiratory depression, tolerance, and addiction. In this context, researchers at Grünenthal embarked on a program to synthesize novel compounds that could dissociate the desired analgesic effects from these life-threatening side effects.

The breakthrough came in 1962 when Dr. Kurt Flick, a chemist at Grünenthal, synthesized a series of cyclohexanol derivatives.[1] Among them was a compound initially designated K315, which would later be named Tramadol. This molecule was a fully synthetic substance, designed with the intention of retaining the analgesic properties of opioids while minimizing their adverse effects.[2][3]

After extensive preclinical testing throughout the 1960s and early 1970s, Tramadol was patented in 1972 and finally introduced to the German market in 1977 under the brand name Tramal.[2][3][4][5][6] Its launch marked the arrival of a new class of analgesic. However, its global adoption was slow; it wasn't approved in the United Kingdom and the United States until the mid-1990s.[4][6]

The Pharmacological Profile: A Tale of Two Mechanisms

Tramadol's unique clinical profile stems from its unconventional, dual mechanism of action, a feature that sets it apart from classical opioids.[6][7][8] The commercially available drug is a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which, along with its primary active metabolite, O-desmethyltramadol (M1), contribute synergistically to its overall analgesic effect.

Opioidergic Activity: The Role of the M1 Metabolite

Tramadol itself exhibits a relatively weak affinity for the µ-opioid receptor (MOR).[8] The primary opioid-mediated analgesia is attributed to its main metabolite, O-desmethyltramadol (M1), which is formed in the liver via O-demethylation by the cytochrome P450 enzyme CYP2D6.[9][10] The (+)-enantiomer of M1 is a potent agonist of the µ-opioid receptor, with a binding affinity significantly higher than that of the parent compound.[9][11] This metabolic activation is a critical step for the opioid component of Tramadol's action.

Monoaminergic Activity: A Non-Opioid Contribution

In addition to its opioid activity, Tramadol modulates the monoaminergic system by inhibiting the reuptake of norepinephrine (NE) and serotonin (5-HT) in the synaptic cleft, functioning as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[4][6][7] This action is stereoselective:

-

(+)-Tramadol primarily inhibits serotonin reuptake.

-

(-)-Tramadol is a more potent inhibitor of norepinephrine reuptake.

This inhibition of monoamine reuptake enhances the activity of descending inhibitory pain pathways in the central nervous system, providing an additional, non-opioid mechanism of analgesia.[4]

Quantitative Pharmacology

The dual action of Tramadol and its metabolites has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for receptor binding affinities and pharmacokinetic parameters.

Table 1: Receptor and Transporter Binding Affinities (Ki)

| Compound | Target | Ki (nM) | Comment |

| (±)-Tramadol | Human µ-Opioid Receptor | 2400[9][11] | Low affinity parent drug. |

| (+)-M1 (O-desmethyltramadol) | Human µ-Opioid Receptor | 3.4[9][11] | High affinity active metabolite. |

| (-)-M1 (O-desmethyltramadol) | Human µ-Opioid Receptor | 240[11] | Lower affinity than the (+) enantiomer. |

| (±)-Tramadol | Serotonin Transporter (SERT) | ~990[12] | Moderate affinity. |

| (±)-Tramadol | Norepinephrine Transporter (NET) | ~790[12] | Moderate affinity. |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Key Pharmacokinetic Parameters of Tramadol

| Parameter | Value | Unit |

| Bioavailability (Oral) | ~75 | % |

| Half-life (t½) | ~4.8 - 6 | hours[13][14] |

| Time to Peak Plasma (Oral IR) | ~1.6 - 1.9 | hours |

| Protein Binding | ~20 | % |

| Primary Metabolism | CYP2D6 (O-demethylation to M1) | - |

| CYP3A4, CYP2B6 (N-demethylation) | ||

| Excretion | ~90% Renal, ~10% Fecal | - |

Foundational Experimental Protocols

The characterization of Tramadol's pharmacological profile relied on established experimental models. Below are detailed methodologies for key assays used in its evaluation.

Protocol: Radioligand Competitive Binding Assay for µ-Opioid Receptor Affinity

This in vitro assay is the gold standard for determining the binding affinity of a compound to a specific receptor.

-

Objective: To determine the inhibition constant (Ki) of Tramadol and its metabolites for the µ-opioid receptor.

-

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the cloned human µ-opioid receptor.[11]

-

Radioligand: [³H]naloxone or another high-affinity µ-opioid receptor antagonist.

-

Test Compounds: Tramadol, M1 metabolite, and reference compounds (e.g., morphine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter.

-

-

Procedure:

-

Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand with the cell membrane preparation in the presence of multiple concentrations of the unlabeled test compound.

-

Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Protocol: Hot-Plate Test for Central Analgesic Activity

This in vivo assay assesses the response of an animal to a thermal pain stimulus and is widely used to evaluate the efficacy of centrally acting analgesics.

-

Objective: To measure the analgesic effect of Tramadol in a rodent model.

-

Apparatus: A commercially available hot-plate apparatus consisting of a metal surface that can be maintained at a constant temperature.

-

Subjects: Male Swiss-Webster mice or Wistar rats.

-

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency: Determine the baseline pain response by placing each animal on the hot-plate surface, maintained at a constant temperature (e.g., 52-55°C), and starting a timer.[1][6][15]

-

Response Measurement: Record the latency (in seconds) to the first sign of a nocifensive response, such as paw licking, paw shaking, or jumping.[1]

-

Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is pre-determined. If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.

-

Drug Administration: Administer Tramadol or a vehicle control (e.g., saline) to the animals via a specified route (e.g., intraperitoneal or oral).

-

Post-Treatment Latency: At set time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure their response latencies.

-

Data Analysis: An increase in the post-treatment latency compared to the baseline latency indicates an analgesic effect.

-

Visualizing the Pathways

To better illustrate the complex processes involved in Tramadol's action, the following diagrams were generated using the DOT language.

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

- 11. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. frontiersin.org [frontiersin.org]

- 14. Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

Tramadol's Dual Action: A Technical Guide to its Influence on Serotonin and Norepinephrine Reuptake

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol, a centrally acting analgesic, exhibits a unique and complex pharmacological profile that distinguishes it from traditional opioid agonists.[1][2][3] Its clinical efficacy in managing moderate to severe pain is attributed not only to its weak affinity for the µ-opioid receptor but also significantly to its modulation of monoaminergic systems, specifically its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE).[2][4][5][6] This dual mechanism of action, resembling that of serotonin-norepinephrine reuptake inhibitors (SNRIs), contributes to its analgesic properties and also confers a distinct side-effect profile, including the risk of serotonin syndrome.[1][4][7][8] This technical guide provides an in-depth examination of tramadol's effects on the serotonin and norepinephrine transporters (SERT and NET), presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: A Tale of Two Enantiomers

Tramadol is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which possess complementary and synergistic pharmacological activities.[9] The (+)-enantiomer is primarily responsible for inhibiting serotonin reuptake, while the (-)-enantiomer is a more potent inhibitor of norepinephrine reuptake.[1][9][10][11] This stereospecificity is a critical aspect of tramadol's pharmacology. Furthermore, tramadol is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its primary active metabolite, O-desmethyltramadol (M1), which has a significantly higher affinity for the µ-opioid receptor than the parent compound.[2][3] The interplay between the parent enantiomers' effects on monoamine reuptake and the metabolite's opioid activity results in a multimodal approach to pain management.

Quantitative Analysis of Tramadol's Interaction with SERT and NET

The affinity and potency of tramadol and its enantiomers for the serotonin and norepinephrine transporters have been quantified in numerous preclinical and clinical studies. The following table summarizes key quantitative data from in vitro and in vivo experiments.

| Compound | Transporter | Assay Type | Species | Measurement | Value | Reference |

| Racemic Tramadol | SERT | Radioligand Binding | Human | Ki | 0.99 µM | [12] |

| Racemic Tramadol | NET | Radioligand Binding | Human | Ki | 0.79 µM | [12] |

| Racemic Tramadol | SERT | [3H]-5-HT Uptake | Rat | IC50 | 3.1 µM | [13] |

| (+)-Tramadol | SERT | [3H]-5-HT Uptake | Rat | IC50 | More potent than (-)-tramadol | [13] |

| (-)-Tramadol | NET | Radioligand Binding | Human | - | More potent than (+)-tramadol | [11] |

| Racemic Tramadol | SERT | PET with [11C]DASB | Human | Occupancy (50 mg dose) | 34.7% | [5][14] |

| Racemic Tramadol | SERT | PET with [11C]DASB | Human | Occupancy (100 mg dose) | 50.2% | [5][14] |

| Racemic Tramadol | SERT | PET with [11C]DASB | Human | Estimated ED50 | 98.1 mg | [5][14] |

| Racemic Tramadol | SERT | PET with [11C]MADAM | Non-human Primate | Kd | 2.2 mg/kg | [12] |

| Racemic Tramadol | NET | PET with [18F]FMeNER-D2 | Non-human Primate | Kd | 2.0 mg/kg | [12] |

Signaling Pathways and Inhibitory Action

The following diagrams illustrate the signaling pathways of serotonin and norepinephrine reuptake and the inhibitory mechanism of tramadol.

Caption: Serotonin signaling pathway and tramadol's inhibitory action on SERT.

Caption: Norepinephrine signaling pathway and tramadol's inhibitory action on NET.

Experimental Protocols

The quantitative data presented above are derived from a variety of sophisticated experimental techniques. Below are detailed methodologies for two key types of experiments used to characterize tramadol's interaction with SERT and NET.

Radioligand Binding Assay for Transporter Affinity (Ki)

This in vitro assay determines the affinity of a drug for a specific transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.

a. Membrane Preparation:

-

Tissues (e.g., rat brain cortex or cells expressing human SERT or NET) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the transporters.

-

The membrane pellet is washed and resuspended in the assay buffer.

b. Binding Assay:

-

The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]citalopram for SERT or [3H]nisoxetine for NET) and varying concentrations of the unlabeled competitor drug (tramadol).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

c. Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes bound with the radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

d. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

In Vivo Microdialysis for Extracellular Neurotransmitter Levels

This in vivo technique allows for the measurement of neurotransmitter concentrations in the extracellular space of specific brain regions in freely moving animals.

a. Probe Implantation:

-

A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the ventral hippocampus or prefrontal cortex) of an anesthetized animal (e.g., a rat).

-

The animal is allowed to recover from the surgery.

b. Microdialysis Procedure:

-

On the day of the experiment, the microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe into the aCSF, creating a dialysate.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of tramadol.

c. Sample Analysis:

-

The concentration of serotonin and norepinephrine in the dialysate samples is quantified using a highly sensitive analytical method, typically high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD).

d. Data Analysis:

-

The baseline neurotransmitter levels are established from the samples collected before drug administration.

-

The effect of tramadol is expressed as a percentage change from the baseline concentration for each post-drug collection interval.

-

Dose-response curves can be generated by administering different doses of tramadol.

Caption: Workflow for key experiments in tramadol research.

Conclusion

Tramadol's intricate mechanism of action, involving a stereospecific inhibition of both serotonin and norepinephrine reuptake, underscores its unique position within the landscape of analgesic agents. The quantitative data derived from rigorous experimental protocols, such as radioligand binding assays and in vivo microdialysis, provide a clear picture of its interaction with SERT and NET. This in-depth understanding is crucial for drug development professionals and researchers seeking to optimize its therapeutic benefits while mitigating potential risks like serotonin syndrome. The continued exploration of tramadol's complex pharmacology will undoubtedly pave the way for the development of novel analgesics with improved efficacy and safety profiles.

References

- 1. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. Tramadol - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. migrainebuddy.com [migrainebuddy.com]

- 8. The Mechanism for Tramadol (Ultram) Induced Risk of Serotonin Syndrome in Patients Taking SSRI Antidepressants [ebmconsult.com]

- 9. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The enantiomers of tramadol and its major metabolite inhibit peristalsis in the guinea pig small intestine via differential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction of the central analgesic, tramadol, with the uptake and release of 5-hydroxytryptamine in the rat brain in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Occupancy of serotonin transporter by tramadol: a positron emission tomography study with [11C]DASB - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogs of Tramadol: A Technical Guide to Initial Bioactivity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol, a centrally acting analgesic, occupies a unique position in pain management due to its dual mechanism of action. It functions as a weak agonist at the μ-opioid receptor (MOR) and also inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE).[1][2] This multimodal activity contributes to its analgesic efficacy while potentially mitigating some of the adverse effects associated with traditional opioids. The development of structural analogs of Tramadol aims to refine this pharmacological profile, seeking compounds with enhanced potency, improved side-effect profiles, or altered pharmacokinetic properties. This guide provides an in-depth overview of the initial bioactivity screening of Tramadol analogs, detailing experimental protocols, presenting quantitative data, and visualizing key signaling pathways and workflows.

Rationale for Developing Structural Analogs of Tramadol

The primary motivations for synthesizing Tramadol analogs include:

-

Enhanced Opioid Activity: To increase affinity and efficacy at the μ-opioid receptor, potentially leading to greater analgesic potency. The primary active metabolite of Tramadol, O-desmethyltramadol (M1), exhibits significantly higher affinity for the MOR than the parent compound, highlighting the potential for structural modification to enhance this activity.[3][4]

-

Modulation of Monoamine Reuptake Inhibition: To selectively alter the inhibition of serotonin and norepinephrine reuptake. This could lead to analogs with antidepressant-like effects or a more favorable side-effect profile, such as a reduced risk of nausea or seizures.[5]

-

Improved Pharmacokinetic Profile: To modify absorption, distribution, metabolism, and excretion (ADME) properties. This includes developing analogs with a longer duration of action or those that are less dependent on metabolic activation by polymorphic enzymes like CYP2D6.[4]

-

Reduced Abuse Potential: To design compounds that retain analgesic efficacy but have a lower potential for abuse and dependence compared to traditional opioids.

Key Structural Modifications of the Tramadol Scaffold

Researchers have explored various modifications to the Tramadol structure, including:

-

O-Demethylation and O-Alkylation: The phenolic hydroxyl group is crucial for opioid receptor affinity. The M1 metabolite (O-desmethyltramadol) is a key contributor to Tramadol's opioid-mediated analgesia.[3]

-

N-Demethylation and N-Substitution: Modifications at the dimethylamino group can influence both opioid receptor binding and monoamine transporter interactions.

-

Esterification: Creating ester derivatives of the hydroxyl group can alter physicochemical properties and potentially lead to prodrugs with different pharmacokinetic profiles.

-

Deuteration: Replacement of hydrogen with deuterium at metabolically active sites can slow down metabolism, potentially increasing the duration of action.

Data Presentation: In Vitro and In Vivo Bioactivity

The following tables summarize key quantitative data for Tramadol and some of its metabolites and analogs. This data allows for a comparative analysis of their bioactivity profiles.

Table 1: In Vitro Binding Affinities (Ki) at the Human μ-Opioid Receptor

| Compound | Ki (nM) | Reference |

| (+/-)-Tramadol | 2400 | [3] |

| (+)-M1 (O-desmethyltramadol) | 3.4 | [3] |

| (-)-M1 (O-desmethyltramadol) | 240 | [3] |

| (+/-)-M5 | 100 | [3] |

| Tramadol | 2000 | [6] |

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Inhibition of Serotonin (SERT) and Norepinephrine (NET) Transporters

| Compound | Target | IC50 (nM) | Reference |

| (+)-Tramadol | SERT | Not specified, most potent enantiomer | [5] |

| (-)-Tramadol | NET & SERT | Not specified, most potent enantiomer for NET | [5] |

| Tramadol | SERT Occupancy (50 mg oral dose) | 34.7% | [2] |

| Tramadol | SERT Occupancy (100 mg oral dose) | 50.2% | [2] |

Table 3: In Vivo Analgesic Efficacy (ED50) in Rodent Models

| Compound | Test Model | Route of Administration | ED50 (mg/kg) | Reference |

| Tramadol | Hot Plate Test (Mice) | Intraperitoneal (i.p.) | 40 (significant increase in latency) | [7] |

| Tramadol | Hot Plate Test (Rats) | Intraperitoneal (i.p.) | 12.5 (effective) | [8] |

| Tramadol | Acetic Acid Writhing (Mice) | Intraperitoneal (i.p.) | 7.8 (in combination with Propacetamol) | [9] |

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the bioactivity screening of Tramadol analogs.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of test compounds for the μ-opioid receptor.

Materials:

-

Cell membranes from cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells).

-

Radioligand: [³H]-Diprenorphine or [³H]-Naloxone.

-

Non-specific binding control: Naloxone (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

96-well microplates.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Homogenize cultured cells expressing the MOR in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).[10]

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Cell membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Cell membrane preparation, radioligand, and a high concentration of an unlabeled opioid ligand (e.g., 10 µM Naloxone).[11]

-

Test Compound: Cell membrane preparation, radioligand, and varying concentrations of the Tramadol analog.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10][11]

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

-

Objective: To determine the potency (IC50) of test compounds to inhibit the reuptake of serotonin and norepinephrine by their respective transporters.

Materials:

-

Cells endogenously expressing or transfected with human SERT (e.g., JAR cells, HEK293-hSERT) or NET (e.g., SK-N-BE(2)C cells, HEK293-hNET).[13][14]

-

Radiolabeled substrate: [³H]-Serotonin for SERT or [³H]-Norepinephrine for NET.

-

Non-specific uptake control: A known potent inhibitor (e.g., Fluoxetine for SERT, Nisoxetine for NET).[15][16]

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Lysis buffer.

-

Scintillation cocktail and counter.

-

96-well microplates.

Procedure:

-

Cell Culture: Plate the cells in 96-well plates and grow to confluency.

-

Pre-incubation: Wash the cells with pre-warmed uptake buffer. Pre-incubate the cells with varying concentrations of the Tramadol analog or a reference inhibitor for a defined period (e.g., 10-20 minutes) at 37°C.[15]

-

Initiation of Uptake: Add the radiolabeled substrate ([³H]-Serotonin or [³H]-Norepinephrine) to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C, ensuring the uptake is in the linear range.[15]

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold wash buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a potent inhibitor) from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.[17]

-

In Vivo Assays

Objective: To assess the central analgesic activity of Tramadol analogs against a thermal stimulus.

Materials:

-

Hot plate apparatus with adjustable temperature control.

-

Transparent cylindrical restrainer.

-

Experimental animals (e.g., mice or rats).

-

Test compound (Tramadol analog), vehicle control, and positive control (e.g., Morphine).

Procedure:

-

Acclimatization: Acclimate the animals to the experimental room and handling for several days before the test.

-

Baseline Latency: Place each animal individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). Start a timer and observe the animal's behavior. The latency is the time taken for the animal to exhibit a nociceptive response, such as licking a paw or jumping.[18] A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.[19]

-

Drug Administration: Administer the Tramadol analog, vehicle, or positive control to different groups of animals via the desired route (e.g., intraperitoneal, oral).

-

Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the reaction latency.[20]

-

Data Analysis:

-

Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

-

Compare the mean latencies or %MPE between the treated and control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

The ED50 can be determined from a dose-response curve.

-

Objective: To evaluate the peripheral and central analgesic activity of Tramadol analogs against chemically induced visceral pain.

Materials:

-

Experimental animals (e.g., mice).

-

Observation chambers.

-

Test compound (Tramadol analog), vehicle control, and positive control (e.g., Indomethacin or Aspirin).

Procedure:

-

Acclimatization and Grouping: Acclimate the animals and divide them into experimental groups.

-

Drug Administration: Administer the Tramadol analog, vehicle, or positive control to the respective groups.

-

Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject the acetic acid solution intraperitoneally into each animal.[23]

-

Observation: Immediately after the acetic acid injection, place each animal in an individual observation chamber and start a timer. After a short latency period (e.g., 5 minutes), count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) over a defined period (e.g., 10-20 minutes).[21][22]

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100.

-

Compare the mean number of writhes between groups using appropriate statistical tests.

-

The ED50 can be calculated from a dose-response curve.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivity screening of Tramadol analogs.

Signaling Pathways

Caption: μ-Opioid Receptor Signaling Pathway.

Caption: Mechanism of Monoamine Reuptake Inhibition.

Experimental Workflows

Caption: In Vitro Bioactivity Screening Workflow.

Caption: In Vivo Analgesic Testing Workflow.

Conclusion

The initial bioactivity screening of structural analogs of Tramadol is a critical step in the development of novel analgesics. By systematically evaluating their interactions with the μ-opioid receptor and monoamine transporters, and subsequently assessing their efficacy in preclinical pain models, researchers can identify lead compounds with improved therapeutic profiles. The detailed protocols and comparative data presented in this guide provide a framework for conducting and interpreting these essential preclinical studies. The continued exploration of the Tramadol scaffold holds promise for the discovery of safer and more effective pain management therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tramadol - Wikipedia [en.wikipedia.org]

- 3. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Pharmacology of tramadol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jvsmedicscorner.com [jvsmedicscorner.com]

- 6. tramadol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of dosages and routes of administration of tramadol analgesia in rats using hot-plate and tail-flick tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced analgesic effects of propacetamol and tramadol combination in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand-binding studies [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bioivt.com [bioivt.com]

- 15. benchchem.com [benchchem.com]

- 16. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 18. Hot plate test - Wikipedia [en.wikipedia.org]

- 19. jove.com [jove.com]

- 20. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 21. rjptsimlab.com [rjptsimlab.com]

- 22. saspublishers.com [saspublishers.com]

- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

In vitro binding affinity of Tramadol to opioid receptors

An In-depth Technical Guide on the In Vitro Binding Affinity of Tramadol to Opioid Receptors

Executive Summary

Tramadol is a centrally acting analgesic whose therapeutic effect is derived from a dual mechanism of action: a weak opioid agonist activity and the inhibition of serotonin and norepinephrine reuptake.[1][2] The opioid component of its action is primarily attributed not to the parent drug, but to its principal active metabolite, O-desmethyltramadol (M1).[1][2] In vitro studies are fundamental to quantifying the interaction of these compounds with opioid receptors. This guide provides a comprehensive overview of the in vitro binding affinities of Tramadol and its M1 metabolite for mu (µ), delta (δ), and kappa (κ) opioid receptors, details the standard experimental protocols used for these determinations, and illustrates the associated signaling pathways.

Quantitative Binding Affinity Data

The affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is a measure of the intrinsic binding affinity. The data, primarily derived from competitive radioligand binding assays using cloned human opioid receptors expressed in cell lines (e.g., CHO, HN9.10), are summarized below.

Table 1: In Vitro Binding Affinities (Ki) of Tramadol and M1 for Opioid Receptors

| Compound | Receptor Subtype | Ki (nM) | Species / System | Key Findings |

| Tramadol | µ-opioid (MOR) | 2,400 - 17,000 | Human (recombinant) | Exhibits low affinity for the µ-opioid receptor.[3][4] |

| δ-opioid (DOR) | > 10,000 | Human (recombinant) | Shows negligible affinity for the δ-opioid receptor.[5] | |

| κ-opioid (KOR) | > 10,000 | Human (recombinant) | Shows negligible affinity for the κ-opioid receptor.[5] | |

| M1 (O-desmethyltramadol) | µ-opioid (MOR) | 3.4 - 49 | Human (recombinant) | Displays significantly higher affinity for the µ-opioid receptor, approximately 200-300 times more potent than the parent drug.[4][6] |

| δ-opioid (DOR) | ~9,400 | Human (recombinant) | Affinity for the δ-opioid receptor remains low.[3] | |

| κ-opioid (KOR) | > 10,000 | Human (recombinant) | Affinity for the κ-opioid receptor is negligible.[3] |

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a drug for a receptor.[7] A competitive binding assay is typically used to determine the Ki of an unlabeled compound like Tramadol.

Principle

The assay measures the ability of an unlabeled test compound (e.g., Tramadol, M1) to compete with a radiolabeled ligand (which has a known high affinity for the receptor) for binding to the target receptor. By using a range of concentrations of the test compound, the concentration that inhibits 50% of the specific binding of the radioligand (IC50) can be determined.

Experimental Workflow

The general workflow for a competitive radioligand binding assay is illustrated below.

Caption: Standard workflow for a competitive radioligand binding assay.

Detailed Methodological Steps

-

Membrane Preparation : Cell membranes are prepared from a stable cell line, such as Chinese Hamster Ovary (CHO) cells, engineered to express a high density of the specific human opioid receptor subtype (e.g., µ-opioid receptor).[4]

-

Incubation : In assay tubes, a constant concentration of a suitable radioligand (e.g., [³H]naloxone for the µ-receptor) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (Tramadol or M1).[4] The mixture is allowed to reach binding equilibrium.

-

Separation : The reaction is terminated by rapid filtration through glass fiber filters.[7] The membranes, with the radioligand bound to them, are trapped on the filter, while the unbound radioligand passes through.

-

Quantification : The radioactivity trapped on each filter is measured using a liquid scintillation counter.

-

Data Analysis : The raw data (counts per minute) are plotted against the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :[2]

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like M1, initiate an intracellular signaling cascade.[1] The µ-opioid receptor primarily couples to inhibitory Gi/Go proteins.

Caption: Agonist-induced signaling cascade via the µ-opioid receptor.

Pathway Description:

-

Agonist Binding : The M1 metabolite binds to and activates the µ-opioid receptor.

-

G-Protein Activation : This causes the associated inhibitory G-protein (Gi) to exchange GDP for GTP, leading to its activation and dissociation.

-

Inhibition of Adenylyl Cyclase : The activated alpha subunit of the Gi protein inhibits the enzyme adenylyl cyclase.

-

Decrease in cAMP : This inhibition leads to a reduction in the intracellular conversion of ATP to cyclic AMP (cAMP), a key second messenger.

-

Cellular Response : The decrease in cAMP levels reduces the activity of downstream effectors like Protein Kinase A (PKA), leading to various cellular responses, including the modulation of ion channels and ultimately the inhibition of neuronal firing, which contributes to analgesia. The activation of the G-protein can be directly measured in vitro using a [³⁵S]GTPγS binding assay.[4]

Conclusion

In vitro binding studies are indispensable for elucidating the molecular pharmacology of Tramadol. The quantitative data unequivocally demonstrate that Tramadol is a very weak ligand for opioid receptors, while its O-desmethyl metabolite, M1, is a potent µ-opioid receptor agonist. This highlights the critical role of hepatic metabolism in the analgesic efficacy of Tramadol. The methodologies and pathways described herein form the basis for the preclinical characterization of opioid compounds and are essential for professionals engaged in analgesic drug discovery and development.

References

- 1. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Tramadol, M1 metabolite and enantiomer affinities for cloned human opioid receptors expressed in transfected HN9.10 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

The Enigmatic Origin of a Synthetic Analgesic: A Technical Guide to Tramadol-like Compounds from Natural Sources

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the fascinating and contentious discovery of tramadol, a synthetic opioid analgesic, in the African plant Nauclea latifolia. For the first time, a widely used synthetic pharmaceutical was reported to be found in significant quantities in a natural source, blurring the lines between natural products and synthetic drugs.[1][2][3] This finding has ignited a scientific debate and spurred research into the potential for plant-based production of this important pain reliever. This document provides a comprehensive overview of the natural sources, extraction methodologies, proposed biosynthesis, and the ongoing controversy surrounding the origins of tramadol-like compounds.

The Primary Natural Source: Nauclea latifolia